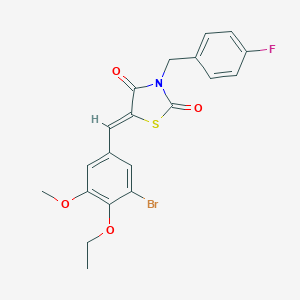
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione compound that has been extensively studied for its potential therapeutic effects. This compound has shown promise in the treatment of various diseases due to its pharmacological properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the development of various diseases. It has also been shown to have antioxidant properties.
Biochemical and Physiological Effects:
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic effects. It has been shown to have a wide range of pharmacological properties, making it a promising candidate for the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to develop effective treatments.
Direcciones Futuras
There are several future directions for research on (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of focus could be on developing more effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand the compound's mechanism of action and to develop more targeted treatments for specific diseases. Finally, research could be done to explore the potential use of (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 3-bromo-4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Aplicaciones Científicas De Investigación
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C20H17BrFNO4S |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrFNO4S/c1-3-27-18-15(21)8-13(9-16(18)26-2)10-17-19(24)23(20(25)28-17)11-12-4-6-14(22)7-5-12/h4-10H,3,11H2,1-2H3/b17-10- |
Clave InChI |
UAAUAPRXDCDVMY-YVLHZVERSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302296.png)
![N'-[(E)-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302298.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302299.png)